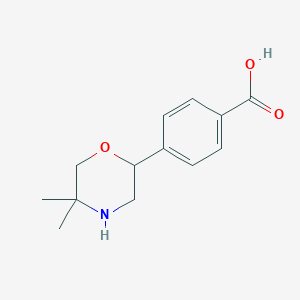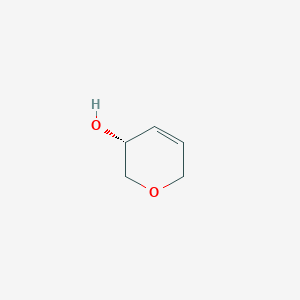
(R)-3,6-Dihydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3,6-Dihydro-2H-pyran-3-ol is an organic compound with a unique structure that features a six-membered ring containing an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-Dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound. For example, the reduction of a suitable pyranone derivative using a chiral catalyst can yield (3R)-3,6-Dihydro-2H-pyran-3-ol with high enantiomeric purity . Another method involves the use of borane or borane complexes to achieve selective reduction under low-temperature conditions .
Industrial Production Methods
Industrial production of (3R)-3,6-Dihydro-2H-pyran-3-ol typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for precise control over reaction parameters and can improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3,6-Dihydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (3R)-3,6-Dihydro-2H-pyran-3-ol can yield pyranone derivatives, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(3R)-3,6-Dihydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism by which (3R)-3,6-Dihydro-2H-pyran-3-ol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic reactions that involve the hydroxyl group. The molecular targets and pathways involved can vary widely, but typically include interactions with active sites of enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3R)-3,6-Dihydro-2H-pyran-3-ol include other pyran derivatives and cyclic alcohols. Examples include:
Tetrahydropyran: A fully saturated analog without the hydroxyl group.
Pyranone: An oxidized form with a ketone or aldehyde group.
Hexahydro-2H-pyran-3-ol: A fully saturated analog with a hydroxyl group.
Uniqueness
What sets (3R)-3,6-Dihydro-2H-pyran-3-ol apart is its specific stereochemistry and the presence of both a hydroxyl group and an oxygen-containing ring. This unique combination of features makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications .
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(3R)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2/t5-/m1/s1 |
InChI-Schlüssel |
IHVWAXHWELFEAT-RXMQYKEDSA-N |
Isomerische SMILES |
C1C=C[C@H](CO1)O |
Kanonische SMILES |
C1C=CC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)

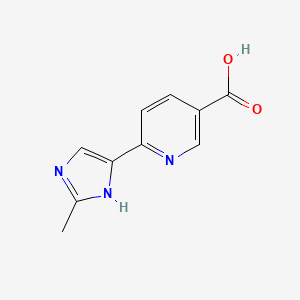
![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)
![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
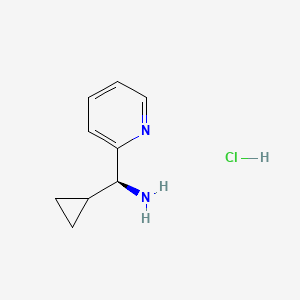

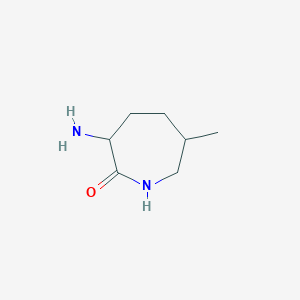
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
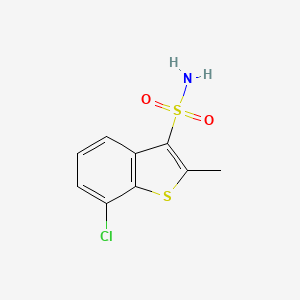

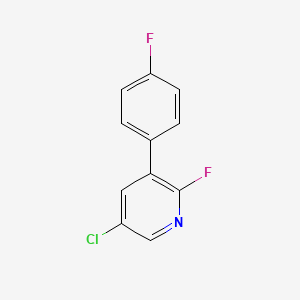
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
